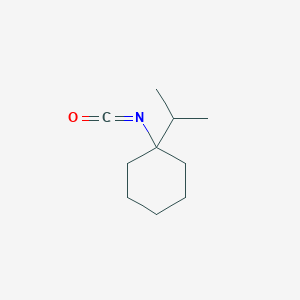
1-Isocyanato-1-(propan-2-yl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isocyanato-1-(propan-2-yl)cyclohexane is a chemical compound with the molecular formula C10H17NO It is an isocyanate derivative, characterized by the presence of an isocyanate group (-N=C=O) attached to a cyclohexane ring substituted with a propan-2-yl group
Méthodes De Préparation
The synthesis of 1-Isocyanato-1-(propan-2-yl)cyclohexane typically involves the reaction of cyclohexylamine with phosgene or its derivatives. The reaction proceeds as follows:
-
Cyclohexylamine Reaction with Phosgene: : Cyclohexylamine reacts with phosgene to form cyclohexyl isocyanate. [ \text{C}6\text{H}{11}\text{NH}_2 + \text{COCl}_2 \rightarrow \text{C}6\text{H}{11}\text{NCO} + 2\text{HCl} ]
-
Substitution Reaction: : The cyclohexyl isocyanate is then subjected to a substitution reaction with isopropyl chloride in the presence of a base to yield this compound. [ \text{C}6\text{H}{11}\text{NCO} + \text{CH}3\text{CHClCH}3 \rightarrow \text{C}{10}\text{H}{17}\text{NO} + \text{HCl} ]
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Isocyanato-1-(propan-2-yl)cyclohexane undergoes various chemical reactions, including:
-
Hydrolysis: : Reacts with water to form the corresponding amine and carbon dioxide. [ \text{C}{10}\text{H}{17}\text{NCO} + \text{H}2\text{O} \rightarrow \text{C}{10}\text{H}_{17}\text{NH}_2 + \text{CO}_2 ]
-
Addition Reactions: : Reacts with alcohols to form urethanes. [ \text{C}{10}\text{H}{17}\text{NCO} + \text{ROH} \rightarrow \text{C}{10}\text{H}{17}\text{NHCOOR} ]
-
Polymerization: : Can undergo polymerization reactions to form polyurethanes, which are valuable in the production of foams, elastomers, and coatings.
Common reagents used in these reactions include water, alcohols, and catalysts such as dibutyltin dilaurate for polymerization.
Applications De Recherche Scientifique
1-Isocyanato-1-(propan-2-yl)cyclohexane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of urethanes and polyurethanes.
Biology: Investigated for its potential use in bioconjugation techniques, where it can be used to modify biomolecules.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable linkages with various functional groups.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactivity and ability to form durable polymers.
Mécanisme D'action
The mechanism of action of 1-Isocyanato-1-(propan-2-yl)cyclohexane involves the nucleophilic attack on the electrophilic carbon of the isocyanate group. This reaction can proceed through various pathways depending on the nucleophile involved:
Hydrolysis: Water acts as a nucleophile, attacking the carbon of the isocyanate group, leading to the formation of an amine and carbon dioxide.
Alcohol Addition: Alcohols attack the isocyanate group, forming urethanes through the formation of a carbamate intermediate.
These reactions are facilitated by the electron-withdrawing nature of the isocyanate group, which makes the carbon highly electrophilic.
Comparaison Avec Des Composés Similaires
1-Isocyanato-1-(propan-2-yl)cyclohexane can be compared with other isocyanates such as:
Cyclohexyl Isocyanate: Similar structure but lacks the propan-2-yl group, making it less sterically hindered.
Phenyl Isocyanate: Contains a phenyl group instead of a cyclohexane ring, leading to different reactivity and applications.
Methyl Isocyanate: Smaller and more volatile, used in different industrial applications such as pesticide production.
The uniqueness of this compound lies in its combination of a cyclohexane ring and a propan-2-yl group, which imparts specific steric and electronic properties, making it suitable for specialized applications in polymer chemistry and material science.
Propriétés
Numéro CAS |
90977-96-1 |
|---|---|
Formule moléculaire |
C10H17NO |
Poids moléculaire |
167.25 g/mol |
Nom IUPAC |
1-isocyanato-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C10H17NO/c1-9(2)10(11-8-12)6-4-3-5-7-10/h9H,3-7H2,1-2H3 |
Clé InChI |
PHFOIBAZFYYSLT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1(CCCCC1)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


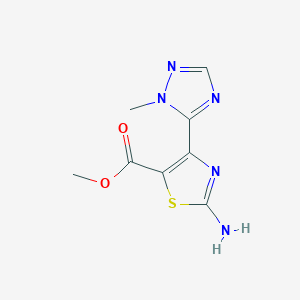
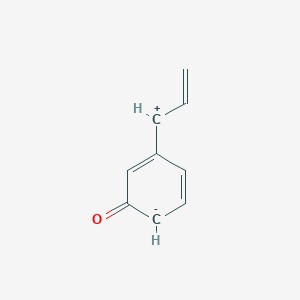
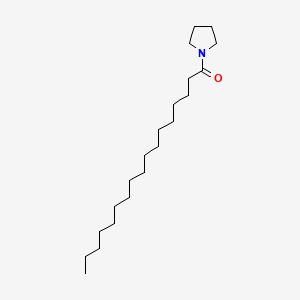
![Phenol, 2-[(ethylimino)methyl]-](/img/structure/B13947282.png)
![Phenol, 2-[(ethylimino)methyl]-](/img/structure/B13947291.png)
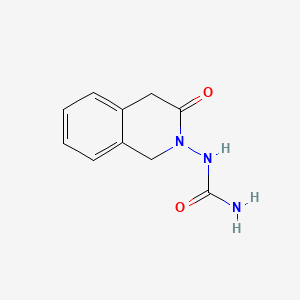
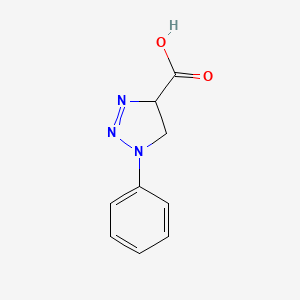

![4-[3-(3,5-Dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13947316.png)


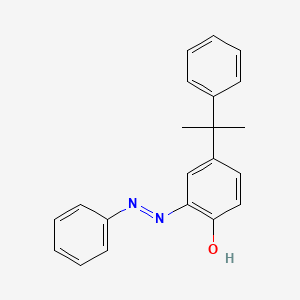
![N-[2-Ethyl-6-(propan-2-yl)phenyl]methanimine](/img/structure/B13947353.png)

